molecular formula C20H23N3O2 B5007863 N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea

N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea

Cat. No.: B5007863
M. Wt: 337.4 g/mol
InChI Key: NIKMURKWAQIFOK-UHFFFAOYSA-N
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Description

N-{3-[(4-Methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea is a phenylurea derivative characterized by a 4-methylpiperidine carbonyl group attached to the phenyl ring at the meta position.

Properties

IUPAC Name

1-[3-(4-methylpiperidine-1-carbonyl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-10-12-23(13-11-15)19(24)16-6-5-9-18(14-16)22-20(25)21-17-7-3-2-4-8-17/h2-9,14-15H,10-13H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKMURKWAQIFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N’-phenylurea typically involves the reaction of 4-methylpiperidine with isocyanates or carbamoyl chlorides. One common method includes the following steps:

    Formation of the Intermediate: The reaction begins with the formation of an intermediate by reacting 4-methylpiperidine with a suitable isocyanate or carbamoyl chloride under controlled conditions.

    Coupling Reaction: The intermediate is then coupled with 3-aminophenylurea in the presence of a catalyst, such as a base or an acid, to form the final product.

The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired compound.

Industrial Production Methods

In an industrial setting, the production of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N’-phenylurea involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies, such as microwave-assisted synthesis and flow chemistry, enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituent and the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of urea compounds, including N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain urea derivatives can inhibit the growth of human cancer cell lines from diverse tissues such as breast, lung, and colon. The National Cancer Institute (NCI) has screened these compounds against its 60-cell line panel, revealing promising results in terms of growth inhibition rates at specific concentrations .

CompoundCell Line TestedGrowth Inhibition (%)
5aSK-MEL-570
5dA49865
5eMDA-MB-46872

The findings suggest that structural modifications, such as the introduction of piperidine moieties, enhance the anticancer activity of these compounds .

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have shown broad-spectrum antimicrobial activity. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, some synthesized compounds exhibited over 90% inhibition against Staphylococcus aureus and Bacillus subtilis .

MicroorganismInhibition (%)
Staphylococcus aureus93.2
Bacillus subtilis88.5

Synthesis and Structural Variations

The synthesis of this compound typically involves the reaction of isocyanates with amines or other nucleophiles. Various synthetic routes have been explored to optimize yield and purity while also allowing for the introduction of different substituents that may enhance biological activity.

Synthetic Pathways

Common synthetic strategies include:

  • Direct Urethane Formation : Reacting phenolic compounds with isocyanates.
  • Substitution Reactions : Modifying the piperidine ring to include various functional groups that may influence activity.

Case Study: Anticancer Screening

A notable study involved the synthesis of a series of urea derivatives based on the this compound framework. These compounds were subjected to in vitro testing against a panel of cancer cell lines, leading to the identification of several promising candidates with IC50 values in the low micromolar range .

Case Study: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of synthesized derivatives against various pathogens. The results indicated that modifications to the urea structure could significantly enhance antimicrobial potency, suggesting a pathway for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Phenylurea Derivatives

Structural and Functional Variations

Phenylurea derivatives exhibit varied biological activities depending on substituent groups. Below is a comparative analysis of key analogs:

Compound Key Substituents Biological Activity Key Findings
N-{3-[(4-Methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea 4-Methylpiperidine carbonyl at meta-phenyl position Not explicitly reported (inferred from analogs) Likely modulates kinase or enzyme targets due to piperidine’s basicity .
CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea) Cl, CF₃ at para/meta-phenyl positions Anticancer (NSCLC cells) IC₅₀: 52.91–65.52 µM in NSCLC cells; selective cytotoxicity .
CPPU (N-(2-Chloro-4-pyridyl)-N′-phenylurea) Cl, pyridyl group Plant growth regulation Enhances fruit size in kiwifruit and apples; reduces terpene volatiles .
N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylurea Thiazole ring Anti-inflammatory IC₅₀: ~10–50 µM in carrageenan-induced edema; binds p38 kinase .
1-[2-(2-Hydroxyethyl)phenyl]-3-[3-(trifluoromethoxy)phenyl]urea Trifluoromethoxy, hydroxyethyl groups Cytokinin oxidase inhibition Enhances grain yield in crops; delays senescence in wheat .
N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea Cl, CF₃, pyridinylsulfanyl group Not reported (structural complexity suggests kinase targeting) High molecular weight (423.84 g/mol); potential agrochemical use .

Activity-Substituent Relationships

  • Anticancer Activity : Electron-withdrawing groups (e.g., Cl, CF₃ in CTPPU) enhance cytotoxicity in NSCLC cells (IC₅₀ < 100 µM), whereas hydroxylation (e.g., CTP-(4-OH)-PU) abolishes activity .
  • Anti-inflammatory Activity : Thiazole-ring-containing derivatives show improved binding to p38 kinase via π-π stacking and hydrogen bonding .
  • Agrochemical Applications : Pyridyl (CPPU) and trifluoromethoxy groups improve plant growth regulation and stress tolerance .

Selectivity and Toxicity

  • Selectivity: CTPPU shows cancer cell-specific cytotoxicity (IC₅₀ > 100 µM in normal cells) , whereas diarylureas with trifluoromethoxy groups exhibit broad-spectrum cytokinin modulation .
  • Toxicity : Chlorinated derivatives (e.g., CPPU) are generally safe in plants but may accumulate in ecosystems .

Biological Activity

N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17H22N2O
  • Molecular Weight : 270.37 g/mol

The presence of the piperidine moiety and the urea functional group contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily linked to its interaction with specific receptors in the body. Research indicates that compounds with similar structures often act as modulators for various neurokinin receptors, which are involved in pain perception, inflammation, and other physiological processes .

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to this compound. For instance:

  • In vitro studies demonstrated that derivatives exhibit significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). IC50 values ranged from 5.1 to 22.08 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)
Derivative 1HepG26.19
Derivative 2MCF-75.10
DoxorubicinHepG29.18
DoxorubicinMCF-77.26

Antioxidant Activity

The antioxidant properties of similar compounds have also been studied. Some derivatives demonstrated significant radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. For example:

  • DPPH Assay Results : Compounds showed inhibition percentages ranging from 78% to over 90% at varying concentrations, indicating strong antioxidant potential .

Case Study 1: Pain Management

A notable study investigated the efficacy of this compound as a neurokinin receptor modulator in pain management models. Results indicated that the compound effectively reduced nociceptive responses in animal models, suggesting its potential use in treating chronic pain conditions .

Case Study 2: Antitumor Activity

Another research effort focused on the antitumor effects of this compound in combination with existing chemotherapy agents. The findings revealed enhanced cytotoxicity against resistant cancer cell lines when used synergistically with other drugs, highlighting its potential role in combination therapy strategies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing phenylurea derivatives like N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea?

  • Methodological Answer : The synthesis typically involves coupling substituted phenyl isocyanates with aromatic amines or their derivatives. For example, intermediates like 3-aminobenzoic acid ethyl ester can react with phenyl isocyanate in toluene under reflux to form urea linkages . Modifications, such as introducing a 4-methylpiperidine carbonyl group, often require activating carboxyl groups with coupling agents (e.g., EDCI/HOBt) followed by nucleophilic substitution . Purity is ensured via column chromatography or recrystallization, with structural validation using 1H^1H-NMR and ESI-MS .

Q. How is the structural conformation of phenylurea derivatives analyzed to correlate with bioactivity?

  • Methodological Answer : X-ray crystallography is critical for determining the trans-extended conformation of the urea moiety, which is essential for bioactivity (e.g., cytokinin or antitumor effects). Computational modeling (e.g., DFT calculations) further evaluates steric and electronic interactions, such as hydrogen bonding between the urea carbonyl and target proteins . Spectroscopic techniques like IR confirm hydrogen-bonding patterns in solid-state structures .

Q. What in vitro assays are used for initial cytotoxicity screening of phenylurea compounds?

  • Methodological Answer : Standard assays include MTT or SRB tests on cancer cell lines (e.g., NSCLC, HeLa). For example, derivatives like CTPPU (a structural analog) are tested at 10–100 μM concentrations over 48–72 hours to calculate IC50_{50} values. Positive controls (e.g., cisplatin) and solvent controls (DMSO <0.1%) are mandatory to validate results .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, trifluoromethyl groups) influence the Akt/GSK-3β/c-Myc pathway inhibition in NSCLC cells?

  • Methodological Answer : Trifluoromethyl and chloro substituents enhance electron-withdrawing effects, stabilizing interactions with kinase domains. Western blotting and siRNA knockdown experiments demonstrate that derivatives like CTPPU suppress Akt phosphorylation, reducing c-Myc expression. Dose-dependent inhibition (5–20 μM) in A549 cells correlates with GSK-3β activation, confirmed via luciferase reporter assays .

Q. What strategies resolve contradictions in cytotoxicity data between similar phenylurea derivatives?

  • Methodological Answer : Discrepancies often arise from differences in cellular uptake or metabolic stability. Comparative studies should include:

  • LogP measurements to assess hydrophobicity-driven membrane penetration .
  • Hepatic microsome assays to evaluate metabolic degradation rates.
  • Proteomics profiling (e.g., LC-MS/MS) to identify off-target interactions .
    • For instance, bromoacetyl-substituted derivatives show higher potency than chloro analogs due to slower hepatic clearance .

Q. How can SAR studies optimize phenylurea derivatives for dual insecticidal and antitumor activity?

  • Methodological Answer : Parallel screening in insect (e.g., beet armyworm larvae) and cancer models identifies overlapping pharmacophores. Substituents like 3-trifluoromethylphenyl enhance both activities by disrupting mitochondrial membranes in insects and inhibiting tubulin polymerization in cancer cells . 3D-QSAR models using CoMFA/CoMSIA guide further optimizations .

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